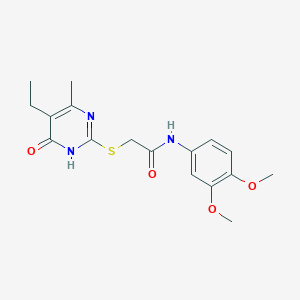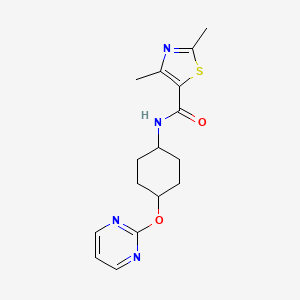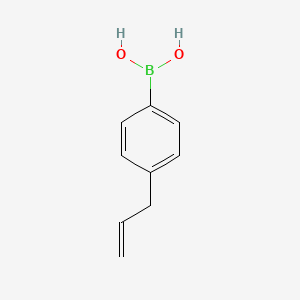![molecular formula C15H21ClN2O6S2 B2890219 5-[2-chloroethyl(methyl)sulfamoyl]-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide CAS No. 620571-39-3](/img/structure/B2890219.png)
5-[2-chloroethyl(methyl)sulfamoyl]-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-[2-chloroethyl(methyl)sulfamoyl]-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide” is a complex organic compound . It contains a total of 47 atoms, including 21 Hydrogen atoms, 15 Carbon atoms, 2 Nitrogen atoms, 6 Oxygen atoms, 2 Sulfur atoms, and 1 Chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of various functional groups. It includes a methoxy group (-OCH3), a sulfamoyl group (-SO2NH2), and a dioxothiolan ring . The exact spatial arrangement of these groups would require more detailed analysis, such as X-ray crystallography or NMR spectroscopy.科学的研究の応用
Antimicrobial Activity
A study on sulfonamides containing similar structural motifs demonstrated their efficacy in combating bacterial infections. These compounds, including derivatives similar to the chemical , were evaluated for their antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. Particularly, compounds exhibiting chloro and methoxybenzamide groups showed notable activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, highlighting their potential in addressing antibiotic resistance issues (Krátký et al., 2012).
Antibody Production for Pesticide Detection
Another application lies in the production of antibodies for the detection of organophosphate pesticides. Haptens with similar structural features were synthesized to conjugate with proteins, generating antigens for raising polyclonal sera. These antibodies exhibit high specificity towards various organophosphate pesticides, indicating the compound's relevance in developing tools for environmental monitoring and ensuring food safety (ten Hoeve et al., 1997).
Catalytic Applications in Organic Synthesis
Research into Rhodium(III)-catalyzed chemodivergent annulations highlights the potential of structurally related N-methoxybenzamides in organic synthesis. These compounds serve as carbene precursors in C-H activation processes, facilitating the synthesis of complex organic molecules. This indicates the utility of such chemicals in advancing synthetic methodologies, potentially including the synthesis of pharmaceuticals and fine chemicals (Xu et al., 2018).
Hypoxia-Selective Cytotoxicity
The reductive chemistry of structurally analogous compounds showcases their selective toxicity towards hypoxic cells, a feature highly relevant in cancer therapy. By undergoing oxygen-inhibited enzymatic reduction, these compounds exhibit a targeted mechanism of action against tumor cells in low-oxygen environments, suggesting the potential of the chemical for development into hypoxia-selective cytotoxic agents (Palmer et al., 1995).
将来の方向性
The future research directions involving this compound could include a detailed study of its synthesis, reactions, and potential applications. This could involve exploring its reactivity towards different reagents, studying its potential biological activity, or developing new synthetic methods based on this compound .
特性
IUPAC Name |
5-[2-chloroethyl(methyl)sulfamoyl]-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O6S2/c1-18(7-6-16)26(22,23)12-3-4-14(24-2)13(9-12)15(19)17-11-5-8-25(20,21)10-11/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYRAIYHYGRXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl]-benzamide](/img/structure/B2890138.png)

![1,3,4-trimethyl-2,6-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide](/img/structure/B2890140.png)

![Bicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2890145.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2890147.png)
![1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2890148.png)

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone](/img/structure/B2890151.png)



![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2890159.png)
